(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride physical and chemical properties
Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride Executive Summary (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride is a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
Executive Summary
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride is a highly versatile, stereochemically defined chiral piperidine derivative[1]. In modern drug discovery, functionalized piperidines serve as privileged scaffolds, frequently utilized in the synthesis of neurokinin (NK1/NK3) receptor antagonists, glycosidase inhibitors, and complex alkaloid natural products[2],[3]. This technical guide provides an in-depth breakdown of its physicochemical properties, structural causality, and field-proven protocols for its orthogonal functionalization.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in biphasic extractions, chromatographic purifications, and complex synthetic workflows. As a hydrochloride salt, the compound exhibits high polarity and aqueous solubility, necessitating specific handling during the initial freebasing steps[4].
(Data aggregated from commercial specifications[4],[5],[6])
Structural and Mechanistic Significance
The core value of (2R,3S)-3-Hydroxy-2-piperidinemethanol lies in its dense array of functional groups and its absolute stereochemistry.
Chiral Causality: The (2R,3S) configuration dictates a cis-relationship between the C2-hydroxymethyl group and the C3-hydroxyl group. When the piperidine ring adopts its lowest-energy chair conformation, this cis geometry forces one substituent into an axial position and the other into an equatorial position. This specific spatial arrangement is highly sought after for fitting into the deep, stereospecific binding pockets of G-protein coupled receptors (GPCRs), such as the NK1 and NK3 receptors targeted in schizophrenia and emesis treatments[3].
Orthogonal Reactivity: The molecule possesses three distinct nucleophilic sites: a secondary amine (N1), a primary alcohol (C2-CH₂OH), and a secondary alcohol (C3-OH). The inherent steric and electronic differences between these sites allow for highly selective, step-wise functionalization without the need for exhaustive, low-yield protection-deprotection cycles.
Synthetic Utility and Application Workflows
In pharmaceutical manufacturing, this building block is frequently subjected to orthogonal protection strategies to isolate the reactivity of the C3-hydroxyl group for downstream etherification, amination, or inversion of stereochemistry via Mitsunobu conditions[1].
Workflow for the selective orthogonal protection and functionalization of the piperidine scaffold.
Experimental Protocols: Orthogonal Protection and Validation
To ensure reproducibility and self-validation, the following protocol details the causality behind each synthetic step and the analytical checkpoints required to confirm success.
Step-by-Step Methodology: N-Boc Protection and Selective O-Silylation
Step 1: Freebasing and N-Protection
Reaction: Suspend (2R,3S)-3-Hydroxy-2-piperidinemethanol HCl (1.0 eq) in a 1:1 biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃.
Causality: The biphasic system is critical. The aqueous base neutralizes the HCl salt to generate the free amine in situ. By keeping the system biphasic, the highly polar free base is immediately partitioned into the organic layer as it reacts with Di-tert-butyl dicarbonate (Boc₂O), preventing unwanted O-acylation side reactions that occur in homogenous basic solutions.
Execution: Add Boc₂O (1.1 eq) dropwise at 0 °C. Stir vigorously for 4 hours at room temperature.
Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Selective Primary O-Silylation
Reaction: Dissolve the crude N-Boc intermediate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Execution: Add Imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq) in portions at 0 °C.
Causality: The bulky TBDMS group selectively reacts with the less sterically hindered primary alcohol (C2-hydroxymethyl) due to the significant steric bulk surrounding the secondary C3-hydroxyl group. Imidazole acts as both a nucleophilic catalyst and an acid scavenger.
Workup: Quench with ice water after 2 hours. Extract with Ethyl Acetate (EtOAc), wash extensively with water to remove DMF, dry, and purify via silica gel flash chromatography.
Step 3: Analytical Characterization and Self-Validation
LC-MS Analysis: Run the purified product on a C18 column using an Acetonitrile/Water gradient with 0.1% Formic Acid. In positive ESI mode, look for the
[M+H]+
peak. The fragmentation pattern should show a characteristic loss of the Boc group (
−100
Da), a standard diagnostic cleavage for protected piperidine alkaloids[7].
¹H-NMR (400 MHz, CDCl₃) Validation:
Check 1 (Protection Confirmation): Confirm the presence of the Boc tert-butyl protons (singlet, ~1.45 ppm, 9H) and the TBDMS methyl protons (singlet, ~0.05 ppm, 6H).
Check 2 (Stereochemical Integrity): Analyze the C3 methine proton. The coupling constant (
J2,3
) between the C2 and C3 protons must remain consistent with the cis geometry (typically 2–5 Hz for axial-equatorial coupling). A shift to a larger coupling constant (8–12 Hz) would indicate unwanted epimerization to the trans (diaxial) isomer. This self-validating check ensures the stereocenter was not compromised.
Handling, Stability, and Storage Protocols
Hygroscopicity: As a hydrochloride salt, the neat compound is hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation[5].
Handling: Weighing should ideally be performed in a controlled-humidity environment or a glovebox to prevent moisture absorption, which can artificially inflate the mass and throw off stoichiometric calculations in highly sensitive catalytic reactions.
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride: Exact Molecular Weight, Structural Significance, and Synthetic Applications
Executive Summary In the landscape of modern pharmaceutical development, polyhydroxylated nitrogen heterocycles serve as indispensable scaffolds. Among these, (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS: 53...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern pharmaceutical development, polyhydroxylated nitrogen heterocycles serve as indispensable scaffolds. Among these, (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS: 531504-63-9) stands out as a highly versatile chiral building block and a potent pharmacophore[1]. Functioning primarily as an iminosugar (azasugar) analog, this compound mimics the transition state of pyranose carbohydrates, making it a critical intermediate in the synthesis of glycosidase inhibitors and complex Active Pharmaceutical Ingredients (APIs)[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identifiers. This whitepaper explores the physicochemical profiling, mechanistic rationale, and self-validating analytical workflows required to properly characterize and utilize this specific piperidine diastereomer in advanced drug discovery[3].
Physicochemical Profiling and Exact Mass Determination
The precise characterization of chiral building blocks begins with rigorous physicochemical profiling. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and prevent the spontaneous oxidative degradation or unwanted nucleophilic side reactions that can occur with the free secondary amine.
Unique registry identifier for procurement and regulatory tracking[1].
Molecular Formula
C₆H₁₄ClNO₂
Represents the protonated free base (C₆H₁₃NO₂) + chloride counterion.
Monoisotopic Exact Mass
167.0713 Da
Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Average Molecular Weight
167.63 g/mol
Used for stoichiometric calculations in bulk synthesis.
Free Base Exact Mass
131.0946 Da
Target mass for the unprotonated core scaffold.
Stereochemistry
(2R, 3S)
Dictates the cis-relationship of the substituents, locking the chair conformation.
Exact Mass Calculation Rationale:
The exact monoisotopic mass is calculated using the most abundant isotopes of each element: Carbon-12 (72.0000), Hydrogen-1 (14.1095), Nitrogen-14 (14.0031), Oxygen-16 (31.9898), and Chlorine-35 (34.9689). The sum yields exactly 167.0713 Da . When analyzing the compound via positive-ion electrospray ionization (ESI+), the chloride ion is lost, and the detected species is the protonated free base
[M+H]+
, which has a theoretical exact mass of 132.1019 Da .
Mechanistic Significance: Iminosugars and Glycosidase Inhibition
The architectural brilliance of (2R,3S)-3-Hydroxy-2-piperidinemethanol lies in its ability to act as a carbohydrate mimetic. In biological systems, glycosidases cleave glycosidic bonds via an oxocarbenium ion transition state.
The Causality of Inhibition:
When this piperidine derivative enters physiological pH (~7.4), the endocyclic nitrogen becomes protonated. This localized positive charge perfectly mimics the charge distribution of the natural oxocarbenium transition state[2]. Furthermore, the (2R,3S) absolute configuration forces the C2-hydroxymethyl and C3-hydroxyl groups into a cis-relationship. In the lowest-energy chair conformation, this aligns the hydroxyl groups to match the equatorial/axial spatial arrangement of specific natural sugar substrates (e.g., L-fucose or D-mannose derivatives). This spatial alignment is what dictates the high binding affinity and selectivity for specific
β
Mechanistic pathway of (2R,3S)-piperidine derivatives acting as glycosidase inhibitors.
Analytical Validation Workflows
To ensure scientific integrity, any batch of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride must be subjected to self-validating analytical protocols before being used in downstream API synthesis[3].
Workflow 1: Exact Mass Confirmation via ESI-HRMS
Causality of Experimental Choices: We utilize 0.1% formic acid in the mobile phase to intentionally drive the protonation of the piperidine nitrogen, maximizing the
[M+H]+
signal while suppressing unwanted sodium
[M+Na]+
adducts. A lock-mass (Leucine Enkephalin) is infused concurrently to correct for instrument drift in real-time, ensuring the mass accuracy remains below 5 ppm.
Self-validating ESI-HRMS workflow for exact mass confirmation of the piperidine core.
Step-by-Step HRMS Protocol:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute to a final concentration of 1 µg/mL.
Instrument Setup: Configure the Q-TOF or Orbitrap mass spectrometer in Positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
Lock-Mass Infusion: Infuse Leucine Enkephalin (
[M+H]+
exact mass = 556.2771 Da) at 5 µL/min via a secondary reference sprayer.
Data Acquisition & Validation: Acquire data from m/z 50 to 500.
Self-Validation Checkpoint: The target peak must be observed at m/z 132.1019. Calculate the mass error:
Error (ppm)=Theoretical∣Observed−Theoretical∣×106
. The batch is validated only if the error is
≤5
ppm.
Workflow 2: Stereochemical Validation via 2D NMR
Causality of Experimental Choices: Standard 1D
1
H NMR is insufficient for validating the (2R,3S) configuration because the flexible piperidine ring can undergo chair-chair interconversion, blurring the scalar coupling constants (
J
-values). We mandate the use of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space interactions. A strong NOE cross-peak between the C2-proton and the C3-proton proves they are co-facial (axial-equatorial in a chair), validating the cis-(2R,3S) relative stereochemistry.
Synthetic Applications: N-Boc Derivatization
In pharmaceutical synthesis, this molecule is rarely used in its unprotected form. The secondary amine is highly nucleophilic and will interfere with downstream coupling reactions[5]. The foundational first step in utilizing this building block is chemoselective N-protection, typically using a tert-butyloxycarbonyl (Boc) group.
Step-by-Step N-Boc Protection Protocol:
Neutralization (Free-Basing): Suspend 1.0 equivalent (eq) of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride in anhydrous Dichloromethane (DCM) at 0°C under an inert Argon atmosphere. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
Rationale: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The excess (0.5 eq) acts as an acid scavenger for the subsequent step.
Reagent Addition: Dropwise add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM over 15 minutes.
Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 4 hours.
Self-Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot (which stains deep purple) and the appearance of a higher
Rf
UV-active spot confirms conversion.
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-Boc-(2R,3S)-3-hydroxy-2-piperidinemethanol.
Conclusion
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS 531504-63-9) is far more than a simple heterocyclic catalog item; it is a meticulously designed transition-state analog and chiral scaffold[1]. By understanding the exact mass calculations (167.0713 Da), the causality behind its oxocarbenium mimicry, and the rigorous self-validating analytical protocols required to confirm its stereochemistry, development scientists can confidently deploy this building block in the synthesis of next-generation glycosidase inhibitors and complex small-molecule therapeutics[2][3].
References
Targeted Drugs by Olefin Metathesis: Piperidine-Based Iminosugars.ResearchGate.
Application Note: (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride as a Chiral Building Block in Alkaloid and Pharmaceutical Synthesis
Executive Summary & Mechanistic Grounding (2R,3S)-3-Hydroxy-2-piperidinemethanol hydrochloride (CAS 531504-63-9) is a highly versatile, commercially available chiral building block used extensively in drug discovery and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Grounding
(2R,3S)-3-Hydroxy-2-piperidinemethanol hydrochloride (CAS 531504-63-9) is a highly versatile, commercially available chiral building block used extensively in drug discovery and natural product synthesis [1]. It is predominantly utilized in the asymmetric synthesis of 2,6-dialkylated piperidine alkaloids, such as those found in the Prosopis africana family [2].
The structural brilliance of this scaffold lies in its pre-established (2R,3S) stereocenters and the presence of three orthogonal reactive sites:
Secondary Amine (N1): Highly nucleophilic; requires immediate protection (e.g., N-Boc) to prevent unwanted side reactions during downstream functionalization.
Primary Alcohol (C2-OH): Sterically accessible. It can be selectively silylated or oxidized to an aldehyde, serving as the primary site for carbon-chain elongation.
Secondary Alcohol (C3-OH): Sterically hindered. It can be selectively protected after the primary alcohol is masked, or inverted via Mitsunobu conditions to access the (2R,3R) diastereomer.
Strategic Workflow: Orthogonal Protection
To utilize this building block effectively, researchers must first differentiate the two hydroxyl groups. The standard approach involves N-protection, followed by selective primary O-silylation, and finally secondary O-protection.
Workflow for the orthogonal protection of (2R,3S)-3-Hydroxy-2-piperidinemethanol.
Application: Synthesis of (-)-Deoxoprosophylline Analogs
The Prosopis alkaloids, such as (-)-deoxoprosophylline, possess a polar head group and a hydrophobic aliphatic tail, making them cyclic analogues of the membrane lipid sphingosine[2]. By selectively deprotecting the primary alcohol of the fully protected scaffold and oxidizing it to an aldehyde, researchers can perform highly diastereoselective nucleophilic additions to install the lipid tail.
Synthetic logic for generating (-)-deoxoprosophylline analogs from the (2R,3S) scaffold.
Quantitative Data for C2-Elongation Strategies
Table 1: Comparison of elongation strategies on the oxidized (2R,3S) scaffold.
Protocol A: N-Boc Protection of the Hydrochloride Salt
Expertise & Causality: The starting material is supplied as a hydrochloride salt to ensure shelf stability and prevent oxidative degradation of the amine [1]. Triethylamine (Et3N) is required not just as an acid scavenger, but to physically liberate the secondary amine, allowing nucleophilic attack on the di-tert-butyl dicarbonate (Boc2O) electrophile.
Step-by-Step Methodology:
Preparation: Suspend (2R,3S)-3-Hydroxy-2-piperidinemethanol hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.
Neutralization: Add Et3N (2.5 eq, 25 mmol) dropwise over 10 minutes. Observation: The suspension will gradually clear as the free base dissolves in the DCM.
Acylation: Add Boc2O (1.1 eq, 11 mmol) in one portion.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation (QC): Perform TLC (Silica, 10% MeOH in DCM). The product should appear as a single spot (Rf ~0.45) that stains positive with ninhydrin (upon heating, as the Boc group thermally cleaves) but does not streak like the starting hydrochloride salt.
Protocol B: Regioselective Primary O-Silylation
Expertise & Causality: Differentiating the primary and secondary alcohols relies entirely on steric bulk. TBDMSCl reacts orders of magnitude faster with the unhindered primary C2-hydroxymethyl group than the secondary C3-hydroxyl. Imidazole acts synergistically as a base and a nucleophilic catalyst, forming a highly reactive N-silyl imidazolium intermediate that accelerates the transfer of the bulky TBDMS group.
Step-by-Step Methodology:
Preparation: Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) at 0 °C.
Catalysis: Add Imidazole (2.0 eq, 20 mmol) and stir for 5 minutes until fully dissolved.
Silylation: Add TBDMSCl (1.05 eq, 10.5 mmol) in three equal portions over 15 minutes to prevent thermal spikes.
Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and wash sequentially with water (3 x 20 mL) to remove DMF and imidazole salts, followed by brine (20 mL). Dry over MgSO4 and concentrate.
Self-Validation (QC): 1H NMR (CDCl3) should reveal the appearance of a large singlet at ~0.89 ppm (9H, t-butyl) and two singlets near ~0.05 ppm (6H, Si-Me2), confirming the incorporation of the TBDMS group. The C3-OH proton will exchange with D2O, confirming the secondary alcohol remains unprotected.
References
Jourdant, A., & Zhu, J. (2004). "A Short Synthesis of (-)-Deoxoprosophylline." Heterocycles, Vol. 64, pp. 249 - 259.
URL:[Link]
Application Note: (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride in the Synthesis of Aprepitant Analogs and NK1 Receptor Antagonists
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Executive Summary & Structural Clarification The development of the blockbuster...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocol
Executive Summary & Structural Clarification
The development of the blockbuster antiemetic drug Aprepitant (Emend®) represents a masterclass in structure-activity relationship (SAR) optimization. While Aprepitant features a highly substituted morpholine core [1], its direct preclinical predecessors—and the foundation of its pharmacophore—were built upon a piperidine scaffold [2].
A common misconception in early-stage medicinal chemistry is the direct interchangeability of these cores in synthetic pathways. (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS: 531504-63-9) is not a direct intermediate for the morpholine core of Aprepitant; rather, it is a highly versatile, stereochemically pure building block used to synthesize the piperidine-based NK1 receptor antagonists (such as CP-99,994 and L-733,060) [3]. These piperidine analogs are critical for in vitro SAR studies, radioligand binding assays, and serving as preclinical benchmarks during the development of next-generation NK1 antagonists.
This application note details the mechanistic rationale and a self-validating protocol for utilizing (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride to construct advanced piperidine-based NK1 antagonists, bridging the chemical evolution from piperidine analogs to the clinical morpholine core.
Mechanistic Rationale & SAR Evolution
The Role of the Piperidine Scaffold
The neurokinin-1 (NK1) receptor requires a specific spatial arrangement of three pharmacophoric elements: a basic amine, a benzhydryl or aryl group, and a 3,5-bis(trifluoromethyl)benzyl ether moiety [2]. The vicinal (2R,3S) stereocenters of the piperidine diol perfectly pre-organize these elements:
C3-Hydroxyl: Serves as the attachment point for the critical 3,5-bis(trifluoromethyl)benzyl ether, which occupies the deep hydrophobic pocket of the NK1 receptor.
C2-Hydroxymethyl: Provides an orthogonal synthetic handle. It can be oxidized and functionalized to install the aryl groups or triazolone-methyl mimics required for receptor binding.
Why Morpholine over Piperidine in the Clinic?
If piperidine analogs exhibit sub-nanomolar affinity, why does Aprepitant use a morpholine core? The answer lies in metabolic stability [1]. Piperidine cores are highly susceptible to rapid CYP3A4-mediated oxidation and N-dealkylation in vivo. By replacing the piperidine C5 carbon with an oxygen atom (yielding morpholine) and adding steric bulk (fluorophenyl and methyl groups), researchers successfully blocked metabolic deactivation while maintaining the exact 3D pharmacophore geometry [4].
Quantitative SAR Comparison
Compound Core
Representative Analog
Binding Affinity (IC50, nM)
Metabolic Half-Life (h)
Primary Pharmacokinetic Liability
Piperidine
CP-99,994
0.1 – 0.5
< 1.0
Rapid N-dealkylation & oxidation
Piperidine
L-733,060
0.08 – 0.2
1.5 – 2.0
CYP3A4-mediated oxidation
Morpholine
Aprepitant (Emend)
0.1
9.0 – 13.0
None (Clinically Approved)
Synthetic Workflow & SAR Diagram
The following diagram illustrates the synthetic progression from the piperidine diol building block to the functionalized antagonist, highlighting the evolutionary leap to Aprepitant's morpholine core.
Workflow for synthesizing piperidine NK1 antagonists and their SAR evolution to Aprepitant.
Experimental Protocol: Synthesis of Piperidine NK1 Precursors
The following step-by-step methodology outlines the orthogonal functionalization of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. Every step is designed as a self-validating system to prevent epimerization of the sensitive vicinal stereocenters [4].
Step 1: N-Boc Protection and Selective Primary O-Silylation
Causality: The amine and primary alcohol must be masked to allow selective etherification of the sterically hindered C3 secondary alcohol.
N-Protection: Suspend (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (1.0 eq) in a 1:1 mixture of MeOH/H₂O. Add Et₃N (2.5 eq) followed by Boc₂O (1.1 eq) at 0 °C. Stir for 4 hours at room temperature. Extract with EtOAc and concentrate.
O-Silylation: Dissolve the crude N-Boc diol in anhydrous DMF. Add imidazole (2.0 eq) and cool to 0 °C. Dropwise, add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.05 eq).
Validation: Monitor via TLC. The bulky TBDPS group selectively protects the primary C2-hydroxymethyl group, leaving the C3-hydroxyl free. Aqueous workup and silica gel chromatography yield the orthogonally protected intermediate.
Step 2: Stereoretentive C3-Etherification
Causality: Traditional Williamson ether synthesis using strong bases (e.g., NaH) leads to retro-aldol-like ring opening or epimerization at C2/C3. Using a trichloroacetimidate donor under Lewis acid catalysis ensures strict retention of the (2R,3S) configuration [3].
Dissolve the intermediate from Step 1 (1.0 eq) and 3,5-bis(trifluoromethyl)benzyl trichloroacetimidate (1.2 eq) in anhydrous cyclohexane/CH₂Cl₂ (2:1).
Cool the mixture to -5 °C under argon.
Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.05 eq). Stir for 3 hours.
Validation: Quench with saturated NaHCO₃. The absence of diastereomeric splitting in the ¹H-NMR spectrum (specifically the C2 and C3 methine protons) validates that no epimerization occurred.
Step 3: C2-Hydroxymethyl Oxidation and Homologation
Causality: The C2 position must be functionalized to install the triazolone or aryl groups that mimic the Aprepitant structure.
Desilylation: Treat the C3-etherified intermediate with TBAF (1.1 eq) in THF at 0 °C for 2 hours to remove the TBDPS group, revealing the primary alcohol.
Oxidation: Subject the resulting alcohol to Swern oxidation conditions (Oxalyl chloride, DMSO, Et₃N in CH₂Cl₂ at -78 °C) to yield the C2-aldehyde.
Functionalization: The aldehyde can now be subjected to reductive amination with a triazolone derivative or Grignard addition (followed by deoxygenation) to install the necessary C2-aryl/alkyl pharmacophore.
Step 4: Global Deprotection
Dissolve the fully functionalized intermediate in a 4M HCl/Dioxane solution.
Stir at room temperature for 2 hours to cleave the N-Boc group.
Concentrate under vacuum and recrystallize from EtOH/Et₂O to yield the piperidine-based NK1 antagonist as a hydrochloride salt.
References
The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers (2020). Available at:[Link]
Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature Communications (2019). Available at:[Link]
A convergent approach to the synthesis of aprepitant: a potent human NK1 receptor antagonist. Tetrahedron Letters (2007). Available at:[Link]
Asymmetric Synthesis of Merck's Potent hNK 1 Antagonist and Its Stereoisomers via Tandem Acylation/[3,3]-Rearrangement of 1,2-Oxazine N-Oxides. ACS Publications (2020). Available at:[Link]
Method
Application Note: Dissolution and Anhydrous Free-Basing of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
As drug development pipelines increasingly rely on highly polar, functionalized small molecules, handling hydrophilic salts in organic environments has become a critical technical hurdle. (2R,3S)-3-Hydroxy-2-piperidineme...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly polar, functionalized small molecules, handling hydrophilic salts in organic environments has become a critical technical hurdle. (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS: 531504-63-9) is a prime example. Featuring a piperidine core, two hydroxyl groups, and an amine hydrochloride salt, this compound exhibits extreme hydrophilicity.
This guide provides authoritative, self-validating protocols for dissolving this specific compound in both polar and non-polar organic solvents, detailing the thermodynamic causality behind each experimental choice.
The Causality of Solubility: Thermodynamics & Structural Barriers
To successfully dissolve (2R,3S)-3-Hydroxy-2-piperidinemethanol HCl, one must understand the competing thermodynamic forces at play. Dissolution occurs only when the solvation energy provided by the solvent exceeds the crystal lattice energy of the solid salt[1].
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen-bond with both the protonated piperidinium cation and the chloride anion, effectively overcoming the lattice energy.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating the cation via their polarized oxygen/nitrogen atoms but are poor anion solvators. Dissolution here often requires external kinetic energy (heat or sonication) to disrupt the lattice.
Non-Polar Solvents (e.g., DCM, THF, Hexane): The dielectric constants of these solvents are too low to stabilize the separated ions. The salt will remain completely insoluble[2].
The Expert Insight: If your downstream assay strictly requires a non-polar solvent, you must convert the salt to its neutral free base. However, traditional liquid-liquid extraction (e.g., aqueous NaOH and DCM) will fail for this compound. Because the free base contains two hydroxyl groups and a secondary amine, it remains highly water-soluble[3]. Attempting an aqueous extraction will result in massive product loss to the aqueous layer. Therefore, an anhydrous solid-supported free-basing method is required.
Quantitative Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solvation Mechanism
Expected Solubility (HCl Salt)
Expected Solubility (Free Base)
Aqueous
Water, Buffers
High dielectric ion hydration
> 100 mg/mL
> 100 mg/mL
Polar Protic
Methanol, Ethanol
Hydrogen bonding (Cation & Anion)
10 - 50 mg/mL
> 50 mg/mL
Polar Aprotic
DMSO, DMF
Dipole-dipole (Cation dominant)
1 - 10 mg/mL (Requires Heat)
> 50 mg/mL
Non-Polar
DCM, THF, EtOAc
London dispersion forces
< 0.1 mg/mL (Insoluble)
10 - 50 mg/mL
Experimental Workflow & Decision Tree
Select your protocol based on the polarity of the solvent required for your downstream application.
Decision tree for the dissolution of (2R,3S)-3-Hydroxy-2-piperidinemethanol HCl in organic solvents.
Step-by-Step Methodologies
Protocol A: Direct Dissolution in Polar Organic Solvents (DMSO / Methanol)
Use this protocol when your downstream assay tolerates polar solvents (e.g., in vitro cellular assays using DMSO, or NMR using Methanol-d4).
Weighing: Accurately weigh the required mass of the HCl salt into a sterile, inert glass vial.
Solvent Addition: Add the calculated volume of anhydrous DMSO or Methanol to achieve the desired stock concentration (typically 10-50 mM).
Kinetic Disruption: Vortex the mixture vigorously for 60 seconds. If dissolving in DMSO, the compound will likely remain partially suspended due to poor chloride anion solvation.
Thermal & Acoustic Agitation: Place the vial in a heated ultrasonic bath at 40°C for 10 minutes . The acoustic cavitation combined with thermal energy overcomes the lattice energy barrier.
System Validation (Tyndall Effect): To self-validate complete dissolution, shine a laser pointer through the vial in a darkened room. The absence of a visible laser beam path (Tyndall effect) confirms a true molecular solution rather than a colloidal suspension.
Protocol B: Anhydrous Free-Basing for Non-Polar Solvents
Use this protocol when you must dissolve the compound in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. This method utilizes Amberlyst® A21, a weakly basic, macroreticular ion-exchange resin that scavenges HCl without introducing water[4][5].
Quantitative Resin Calculation:
Molecular Weight of Salt: 167.63 g/mol
Molecular Weight of Free Base: 131.17 g/mol (Theoretical mass yield = 78.2%)
Rule of Thumb: Use a 3x molar excess of resin to ensure complete deprotonation.
Step-by-Step Procedure:
Primary Dissolution: Dissolve 100 mg (0.59 mmol) of the HCl salt in 5 mL of anhydrous Methanol.
Resin Preparation: Weigh 400 mg of Amberlyst A21 resin. Pre-wash the resin with 5 mL of anhydrous Methanol to remove any manufacturing impurities, then decant the wash.
Ion Exchange: Add the pre-washed resin to the methanolic salt solution. Stir gently using a magnetic stir bar at room temperature for 2 hours. The tertiary amine groups on the solid resin will deprotonate the piperidine, locking the chloride onto the solid support.
System Validation 1 (pH Check): Spot a drop of the reaction mixture onto water-moistened pH paper. The initial salt solution will read slightly acidic (pH 5-6). A successful free-basing will shift the reading to basic (pH 9-10).
Filtration: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin bed with an additional 2 mL of Methanol to ensure complete recovery of the highly polar free base.
Solvent Swap: Transfer the filtrate to a round-bottom flask and evaporate the Methanol under reduced pressure (rotary evaporator, 35°C water bath).
System Validation 2 (Mass Recovery): Weigh the resulting viscous oil or crystalline solid. You should recover approximately 75-78 mg of the free base.
Target Dissolution: Re-dissolve the purified free base in your target non-polar solvent (e.g., DCM or THF). The compound will now dissolve readily.
References
Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine
Source: Crystal Growth & Design - ACS Publications
URL:[Link]
Amines as Bases: Physical Properties and Drug Salts
Source: Chemistry LibreTexts
URL:[Link]
Process for preparing free base compounds (EP0490564A1)
Technical Support Center: Troubleshooting Aqueous Solubility of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists experiencing unexpected solubility issues with (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists experiencing unexpected solubility issues with (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS: 531504-63-9).
As a highly polar, low-molecular-weight piperidine derivative containing multiple hydrogen-bond donors (two hydroxyl groups and a protonated amine), this hydrochloride salt should theoretically exhibit excellent aqueous solubility. If you are observing turbidity, precipitation, or incomplete dissolution in your aqueous media, it represents a chemical anomaly. This guide systematically deconstructs the physicochemical causality behind these issues and provides self-validating protocols to recover your experiments.
Diagnostic Troubleshooting Workflow
Before altering your experimental parameters, use the following decision tree to identify the root cause of the precipitation. The workflow isolates the three primary culprits: pH-induced free base conversion, the common ion effect, and synthetic impurities.
Diagnostic decision tree for identifying the root cause of piperidine hydrochloride insolubility.
Q1: Why does the compound precipitate when I dissolve it in standard biological buffers like PBS (pH 7.4) or Tris (pH 8.5)?
The Causality: This is a classic case of pH-dependent solubility affecting weakly basic drugs[1]. The piperidine nitrogen in (2R,3S)-3-Hydroxy-2-piperidinemethanol has a predicted
pKa
between 8.5 and 9.5. According to the Henderson-Hasselbalch equation, as the pH of your buffer approaches the
pKa
of the amine, a significant fraction of the ionized hydrochloride salt converts into the un-ionized free base[1].
While the free base still possesses hydroxyl groups, it lacks the permanent positive charge required for optimal ion-dipole interactions with water. Furthermore, the un-ionized molecule can form a highly stable, rigid intermolecular hydrogen-bonding network in the solid state, drastically increasing its crystal lattice energy and causing it to crash out of solution.
Q2: I am dissolving the compound in 0.1 M HCl or concentrated brine (NaCl) to keep it protonated, but it is still crashing out. Why?
The Causality: You are encountering the Common Ion Effect [2]. The dissolution of a hydrochloride salt is an equilibrium process governed by its solubility product constant (
Ksp
):
Drug⋅HCl(s)⇌Drug(aq)++Cl(aq)−Ksp=[Drug+][Cl−]
By dissolving the compound in a medium with a high background concentration of chloride ions (such as 0.1 M HCl or high-molarity NaCl brine), you are artificially inflating the
[Cl−]
term[2]. According to Le Chatelier's principle, this forces the equilibrium to the left to maintain the constant
Ksp
, resulting in the precipitation of the intact hydrochloride salt[3].
Q3: The pH is acidic (pH 5.0), there are no excess chlorides, and I am using pure HPLC-grade water, but I still see a cloudy suspension. What is happening?
The Causality: If the physicochemical parameters (pH and common ions) are optimized and the compound still fails to dissolve, the insoluble fraction is likely not the target compound. This typically indicates the presence of a highly lipophilic synthetic impurity (such as an unreacted Boc-protected intermediate or an N-benzylated precursor) or a degradation product.
Quantitative Data: Solubility Matrix
To assist in formulation planning, the following table summarizes the expected solubility behavior of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride across various standard laboratory media, highlighting the primary risk factors.
Aqueous Media Condition
pH
Approx.
[Cl−]
(M)
Dominant Chemical Species
Expected Solubility
Primary Risk Factor
Deionized Water
~5.5
Minimal
Ionized Salt
> 50 mg/mL
None (Ideal Condition)
0.01 M Acetate Buffer
4.5
Minimal
Ionized Salt
> 50 mg/mL
None
1X PBS Buffer
7.4
0.14
Mixed (Salt / Free Base)
< 10 mg/mL
Free Base Precipitation
0.1 M HCl
1.0
0.10
Ionized Salt
~ 15 mg/mL
Common Ion Effect
1.0 M NaCl Brine
~6.0
1.00
Ionized Salt
< 5 mg/mL
Severe Common Ion Effect
Self-Validating Experimental Protocols
To definitively identify why your specific sample is failing to dissolve, perform this rapid, self-validating diagnostic assay. This protocol uses controlled perturbations to isolate the variable causing the precipitation.
Protocol: The Tri-Tube Diagnostic Solubility Assay
Objective: To distinguish between pH-induced precipitation, the common ion effect, and sample impurity using a single 3 mL sample of your problematic suspension.
Materials Required:
3 mL of the cloudy/precipitated sample suspension.
0.1 M Hydrochloric Acid (HCl).
Deionized (DI) Water.
3x 1.5 mL Microcentrifuge tubes.
Step-by-Step Methodology:
Aliquot the Sample: Vigorously vortex your problematic suspension to ensure homogeneity. Immediately transfer 1 mL of the suspension into three separate microcentrifuge tubes, labeled Tube A (pH Test) , Tube B (Ion Test) , and Tube C (Control) .
Perturbation 1 (Testing for Free Base): To Tube A , add 20 µL of 0.1 M HCl. Vortex for 60 seconds. Rationale: This drastically lowers the pH without significantly altering the total volume or adding massive amounts of chloride.
Perturbation 2 (Testing for Common Ion): To Tube B , add 1 mL of pure DI water. Vortex for 60 seconds. Rationale: This halves the concentration of any background chloride ions, relieving the common ion effect.
Control: To Tube C , add nothing. Vortex for 60 seconds.
Evaluate Results (Self-Validation):
Scenario 1: If Tube A clears completely while Tubes B and C remain cloudy, your original media's pH was too high. The compound had converted to the insoluble free base.
Scenario 2: If Tube B clears completely while Tubes A and C remain cloudy, your original media had too much chloride. You were experiencing the common ion effect.
Scenario 3: If all three tubes remain cloudy, the precipitate is likely a lipophilic synthetic impurity. Proceed to analyze the suspension via LC-MS to identify the mass of the insoluble fraction.
References
CK-12 Foundation. "Common Ion Effect on Solubility of Ionic Salts." CK-12. Available at:[Link]
Wikipedia Contributors. "Common-ion effect." Wikipedia, The Free Encyclopedia. Available at:[Link]
Taylor & Francis. "Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling..." Journal of Pharmacokinetics and Pharmacodynamics. Available at:[Link]
Technical Support Center: Crystallization Optimization for (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for process chemists and drug development professionals working with (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for process chemists and drug development professionals working with (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS: 531504-63-9) [1].
As a highly polar, chiral amino alcohol hydrochloride salt, this building block is notorious for its hygroscopicity and tendency to "oil out" rather than form an ordered crystal lattice. This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot phase separations, optimize chiral purity, and design self-validating crystallization workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my product consistently "oil out" (form a syrup or emulsion) instead of crystallizing during cooling?
The Causality: You are experiencing , a kinetic phenomenon where the solute-solvent system hits the binodal curve before the solubility curve[2]. Because (2R,3S)-3-Hydroxy-2-piperidinemethanol HCl has a highly polar protonated amine and two hydroxyl groups, it forms a strong, flexible hydrogen-bonding network. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the molecules lack the time to orient into a rigid crystal lattice. Instead, they self-associate into a dense, solute-rich oil phase[3].
The Solution: You must bypass the miscibility gap. Shift your phase diagram by changing the solvent system (see Data Table below) or by introducing seed crystals at a very low supersaturation level before the cloud point is reached.
Q2: How do I improve the diastereomeric/enantiomeric purity during crystallization?
The Causality: Chiral piperidine derivatives are prone to forming solid solutions or co-precipitating with their diastereomers if the crystallization kinetics are forced.
The Solution: Maintain the crystallization strictly within the Metastable Zone Width (MSZW). By utilizing a controlled anti-solvent addition coupled with an extended ageing period, you allow Ostwald ripening to occur. This thermodynamic self-correction dissolves kinetically trapped impurities and reprecipitates the thermodynamically stable, pure (2R,3S) isomer.
Q3: The salt is extremely hygroscopic. How do I prevent moisture from ruining the yield?
The Causality: Water acts as a highly aggressive co-solvent for hydrochloride salts. Even trace amounts of atmospheric moisture will drastically increase the solubility of the API, narrowing the MSZW and pushing the system toward LLPS.
The Solution: Utilize strictly anhydrous solvents (e.g., anhydrous Isopropanol and MTBE). The entire filtration and drying workflow must be conducted under a dry nitrogen sweep to prevent deliquescence upon isolation.
Part 2: Quantitative Solvent Screening Data
Selecting the correct solvent/anti-solvent pair is the most critical variable in preventing LLPS and maximizing yield for this specific API[4].
Primary Solvent
Anti-Solvent
Volumetric Ratio
LLPS (Oiling Out) Risk
Yield (%)
Chiral Purity (de %)
Methanol
Acetone
1 : 4
High
65.0
98.5
Ethanol (Abs)
Ethyl Acetate
1 : 3
Moderate
82.5
>99.0
Isopropanol
MTBE
1 : 2
Low
88.0
>99.5
Water
THF
1 : 5
Very High
45.0
95.0
Data Interpretation: Isopropanol provides moderate baseline solubility, allowing for a workable temperature gradient. MTBE is a non-polar, non-protic anti-solvent that sharply decreases solubility without participating in hydrogen bonding, effectively driving the API out of solution without triggering emulsion formation.
Part 3: Experimental Protocol (Self-Validating System)
Seeded Anti-Solvent Crystallization to Bypass LLPS
This protocol utilizes built-in visual and physical checkpoints to ensure the system remains on the correct thermodynamic trajectory.
Step 1: Dissolution & Polish Filtration
Action: Dissolve the crude (2R,3S)-3-Hydroxy-2-piperidinemethanol HCl in anhydrous Isopropanol (5 volumes) at 60°C under moderate agitation (250 rpm).
Self-Validation Checkpoint: The solution must be completely transparent. Any residual turbidity indicates incomplete dissolution of the salt or the presence of inorganic impurities. If turbid, filter through a 0.22 µm PTFE membrane.
Step 2: MSZW Boundary Identification
Action: Cool the solution to 45°C. Begin adding anhydrous MTBE (anti-solvent) at a strictly controlled rate of 0.1 vol/min.
Self-Validation Checkpoint: Stop the addition immediately when a faint, persistent opalescence is observed. Hold the temperature and agitation for 10 minutes.
If the opalescence clears: The system is under-saturated. Add 0.1 vol more MTBE.
If oil droplets form (visible on the reactor wall): You have crossed the binodal curve into LLPS. Reheat to 60°C to redissolve and restart Step 2.
Step 3: Seeding & Ageing
Action: Once stable opalescence is achieved without oiling, add 1-2% (w/w) pure seed crystals of the target API. Hold at 45°C for 1 hour.
Self-Validation Checkpoint: The seed bed should visibly expand and the continuous phase should become less turbid. The crystals must remain free-flowing and not agglomerate into sticky masses.
Step 4: Desupersaturation & Isolation
Action: Resume MTBE addition at 0.05 vol/min until a total of 10 volumes is reached. Cool the suspension to 5°C at a rate of 0.1°C/min. Filter the resulting slurry under nitrogen, wash with cold MTBE, and dry under vacuum at 40°C.
Part 4: Crystallization Troubleshooting Workflow
Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during API crystallization.
[2] Title: Oiling Out in Crystallization. Source: Mettler Toledo. URL:[Link]
[3] Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Source: MDPI. URL:[Link]
[4] Title: Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Source: ACS Publications. URL:[Link]
Technical Support Center: Troubleshooting & Purification Guide for (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride .
This molecule is a highly polar, chiral, bifunctional building block frequently utilized in the synthesis of azasugars, piperidine alkaloids, and substance P (NK1) receptor antagonists. Because of its extreme hydrophilicity (LogP < 0) and multiple stereocenters, standard purification methods like liquid-liquid extraction and reversed-phase chromatography often fail. This guide provides field-proven, self-validating protocols to help you achieve high chemical and diastereomeric purity.
Section 1: Impurity Profiling & Causality
To successfully purify this compound, you must first understand the physicochemical differences between the target molecule and its process-related impurities.
Impurity Class
Origin / Causality
Physical Property Divergence
Recommended Purge Strategy
Diastereomers (e.g., trans-2S,3S)
Non-stereospecific reduction of pyridinium precursors or epimerization at C2/C3 during synthesis[1].
Distinct spatial arrangement alters hydrogen-bonding networks; different retention factors (
Rf
) on polar stationary phases.
HILIC Chromatography or Selective Anti-Solvent Crystallization.
Enantiomer (2S,3R)
Incomplete chiral resolution or trace racemization of the starting pool.
Identical scalar properties; differs only in chiral environments.
Chiral HPLC or Diastereomeric Salt Resolution (e.g., with Tartaric Acid).
Over-reduced / Des-hydroxy analogs
Hydrogenolysis of the C3-hydroxyl group during catalytic hydrogenation[2].
Loss of a hydroxyl group significantly decreases polarity and increases LogP.
Normal Phase Silica Gel or Reversed-Phase LC.
Inorganic Salts
Neutralization of the piperidine free base with HCl; residual reduction catalysts.
Highly water-soluble; completely insoluble in less polar organic solvents (e.g., EtOAc, MTBE).
Q1: My isolated hydrochloride salt is a sticky, hygroscopic gum instead of a free-flowing powder. How do I induce crystallization?Expertise & Experience: The vicinal diol motif combined with the hydrochloride salt makes this molecule exceptionally hygroscopic. Trace water or residual protic solvents (like methanol) disrupt the hydrogen-bonding network required for the crystal lattice to form.
Solution: Perform an azeotropic distillation with toluene to remove trace water. Then, dissolve the gum in a minimum volume of anhydrous warm isopropanol, and slowly titrate with an anti-solvent like ethyl acetate until the cloud point is reached.
Q2: I am losing massive amounts of yield during the aqueous workup. How can I recover the product?Expertise & Experience: Because (2R,3S)-3-Hydroxy-2-piperidinemethanol is essentially an azasugar analog, it partitions heavily into the aqueous phase. Standard organic extraction (e.g., with DCM or EtOAc) will leave the product in the water layer.
Solution: Abandon liquid-liquid extraction. Instead, utilize a "catch-and-release" solid-phase extraction using a strongly acidic cation exchange resin. The basic piperidine nitrogen binds to the resin, allowing neutral and anionic impurities to be washed away with water.
Q3: Standard C18 Reversed-Phase LC shows poor retention and co-elution of the (2R,3S) target with its diastereomers. What is the best chromatographic approach?Expertise & Experience: Highly polar aliphatic amines exhibit poor retention on hydrophobic C18 chains and often suffer from severe peak tailing due to secondary interactions with residual silanols. Furthermore, diastereomers of polar piperidines often require orthogonal selectivity[2].
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Using a bare silica, diol, or zwitterionic stationary phase with an organic-rich mobile phase (e.g., 80% Acetonitrile / 20% 10 mM Ammonium Formate, pH 3.0) forces the polar diol groups to partition into the water-enriched layer on the stationary phase, providing excellent diastereomeric resolution and sharp peak shapes[3][4].
Self-Validating Principle: By tracking the pH of the eluent and utilizing a ninhydrin stain, the operator can visually confirm the complete capture and subsequent release of the piperidine core, ensuring no product is lost in the aqueous waste.
Resin Preparation: Swell 50 g of Dowex 50WX8 (hydrogen form) in deionized (DI) water. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the effluent is pH neutral.
Loading: Dissolve the crude reaction mixture (containing salts and the piperidine target) in a minimum amount of water. Load onto the column at a flow rate of 2 mL/min.
Washing: Wash the column with 3 CV of DI water, followed by 2 CV of Methanol.
Causality: The piperidine nitrogen is protonated by the strongly acidic sulfonic acid groups of the Dowex resin, immobilizing the target. Non-basic impurities (neutral alcohols, anionic salts) are washed away.
Validation Check: Spot the wash fractions on a TLC plate and stain with Ninhydrin; no purple spot should appear, confirming the amine is safely retained.
Elution: Elute the free base using 2M Ammonia in Methanol. Collect fractions.
Isolation: Pool the ninhydrin-positive fractions and concentrate in vacuo to yield the enriched free base mixture.
Protocol B: Anti-Solvent Crystallization of the Hydrochloride Salt
Self-Validating Principle: The differential solubility of the (2R,3S) diastereomer versus other isomers in the chosen solvent system ensures that only the thermodynamically stable target crystallizes, inherently upgrading the diastereomeric ratio (d.r.).
Salt Formation: Dissolve the purified free base in anhydrous Isopropanol (5 mL/g). Chill to 0°C.
Acidification: Slowly add 1.1 equivalents of HCl (as a 2M solution in diethyl ether) dropwise under an inert atmosphere. Stir for 30 minutes at room temperature.
Dissolution: Heat the suspension to 60°C and add anhydrous Methanol dropwise just until the mixture becomes a clear solution.
Anti-Solvent Addition: Remove from heat. Slowly add Ethyl Acetate dropwise until a faint, persistent turbidity (cloud point) is observed.
Causality: Ethyl acetate acts as an anti-solvent because the hydrochloride salt is entirely insoluble in low-dielectric media. Adding it lowers the overall dielectric constant, forcing the (2R,3S) salt to nucleate while leaving more soluble diastereomeric impurities in the mother liquor.
Aging: Allow the mixture to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight to maximize yield.
Filtration: Filter the white crystalline solid, wash with cold Ethyl Acetate, and dry under high vacuum at 40°C for 12 hours.
Validation Check: Confirm purity via a sharp melting point and specific rotation
[α]D
measurement.
Section 4: Purification Workflow Visualization
Fig 1: Step-by-step purification workflow for isolating the (2R,3S) piperidine hydrochloride salt.
References
Title: Separation and Quantification of Process Related Impurities and Diastereomers in Aprepitant Bulk Drug Substance
Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis
URL: [Link]
Title: Development of the Convergent, Kilogram-Scale Synthesis of an Antibacterial Clinical Candidate Using Enantioselective Hydrogenation
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Title: Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode
Source: Preprints.org
URL: [Link]
Title: Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids
Source: National Institutes of Health (PMC) / Molecules
URL: [Link]
Best storage conditions to prevent degradation of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride during storage and experimentation. As...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride during storage and experimentation. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to help you mitigate common issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride?
To prevent degradation, (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride should be stored in a cool, dry, and well-ventilated area.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[1][2][3] Therefore, it is crucial to keep the container tightly closed.[1][4] For long-term storage, maintaining a temperature of -20°C is recommended.[1] To further protect against moisture and air, storing the compound under an inert gas like argon or nitrogen is a best practice.[1]
Q2: How does humidity affect the stability of this compound?
Humidity is a critical factor that can significantly impact the stability of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. Due to its hygroscopic nature, exposure to moist air can lead to the absorption of water, which may initiate hydrolysis or other degradation pathways.[1][2][3] It is imperative to handle the compound in a controlled environment, such as a glove box or a room with low humidity, and to minimize its exposure to the atmosphere.
Q3: Is (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride sensitive to light?
Q4: What materials should I avoid storing this compound with?
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride should be stored away from incompatible materials to prevent hazardous reactions. The primary materials to avoid are strong oxidizing agents and strong acids.[1][2] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q5: How can I assess the purity of my (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride sample?
The purity of piperidine derivatives like (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride can be effectively assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6][7][8] A well-developed HPLC method can separate the parent compound from any potential impurities or degradation products.[6][8] Other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity determination and structural elucidation.[9][10]
Troubleshooting Guide
Q1: I opened a new bottle of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride and it appears discolored. What could be the cause?
Discoloration, such as a shift from a white to an off-white or yellowish solid, can be an indicator of degradation.[1] This could be due to several factors during manufacturing, shipping, or improper short-term storage. Potential causes include:
Exposure to Air and Moisture: The compound is hygroscopic and can degrade upon contact with moist air.[1][2]
Exposure to Heat: Elevated temperatures can accelerate decomposition.[1]
Contamination: The presence of impurities can sometimes lead to discoloration.
It is recommended to first check the certificate of analysis (CoA) to ensure the product met specifications upon release. If the discoloration is significant, it is advisable to perform a purity analysis (e.g., by HPLC) before use.
Q2: My experimental results are inconsistent. Could the stability of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride be a factor?
Yes, inconsistent experimental results can be a symptom of compound degradation. If the purity of your starting material varies between experiments, it will undoubtedly affect the outcome. Degradation can lead to a lower effective concentration of the active compound and the introduction of new, potentially reactive species.
To troubleshoot this, consider the following:
Storage Conditions: Verify that the compound has been consistently stored under the recommended conditions (cool, dry, dark, tightly sealed).[1][4]
Handling Procedures: Ensure that the compound is handled in a manner that minimizes exposure to air and humidity.[1] Using a glove box or working quickly in a low-humidity environment is recommended.
Age of the Compound: Older batches may have a higher likelihood of degradation, even under ideal storage conditions.
Purity Check: Perform a purity analysis on the sample you are currently using to confirm its integrity.
Q3: I've observed additional peaks in my HPLC analysis of an older sample. What are the likely degradation products?
Without specific degradation pathway studies for this isomer, we can infer potential degradation products based on the structure and general knowledge of similar compounds. The presence of hydroxyl and amine functional groups suggests potential degradation pathways:
Oxidation: The secondary amine and the alcohol group can be susceptible to oxidation, especially if exposed to air over time. This could lead to the formation of corresponding ketones, aldehydes, or N-oxides.
Hydrolysis: As a hydrochloride salt, the compound is generally more stable in acidic solutions. However, in neutral or basic conditions, or with prolonged exposure to moisture, hydrolysis could occur.
Dimerization/Polymerization: Under certain conditions, such as heat or the presence of catalysts, intermolecular reactions could lead to the formation of dimers or other oligomeric species.
Identifying these degradation products would require more advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Visualizations
Factors Contributing to the Degradation of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
Caption: Key environmental factors that can lead to the degradation of the compound.
Summary of Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
-20°C (long-term); Cool, well-ventilated area (short-term)[1]
To slow down potential degradation reactions.
Atmosphere
Tightly sealed container;[1][4] Store under inert gas (Argon/Nitrogen)[1]
To protect from moisture and oxygen due to its hygroscopic nature.[1][2][3]
Store away from strong oxidizing agents and strong acids[1][2]
To avoid hazardous chemical reactions and decomposition.
References
Time in Wicomico County, US. Google Search.
(2r,3s,4r,5s)-2-(hydroxymethyl)
Piperidine Safety D
2-Piperidinemethanol Safety D
Piperidine Safety D
ALLYLMETHYLDICHLOROSILANE Safety D
Diphenylphosphinamide Safety D
3-Piperidinemethanol Safety D
Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine. Benchchem.
A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.
3-METHOXYBENZYL BROMIDE Safety D
Rustilo 4175 Safety D
Safety D
Safety D
Piperidine Safety D
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
A new stability indicating RP-HPLC method for the simultaneous estimation of Hydralazine HCL and Isosorbide Dinitrate in bulk and their combined tablet dosage form. International Journal of Pharmaceutical Sciences Review and Research.
Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis.
Analytical method for the chemical characterisation of piperazine based street drugs. Analytical Methods.
A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
A Comparative Guide to Validating a Stability-Indicating HPLC Method for (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride Purity
An Expert Guide for Robust Pharmaceutical Analysis Introduction: The Analytical Imperative for Chiral Purity (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride is a chiral building block of significant interest in phar...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert Guide for Robust Pharmaceutical Analysis
Introduction: The Analytical Imperative for Chiral Purity
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Its stereospecific structure, featuring two distinct chiral centers, is fundamental to its function in the synthesis of complex active pharmaceutical ingredients (APIs). The control of stereoisomeric and chemical purity is not merely a procedural step; it is a critical determinant of the final drug product's safety and efficacy. An unquantified impurity, whether a stereoisomer, a synthetic byproduct, or a degradant, represents a potential risk.
This guide provides an in-depth, scientifically-grounded protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind experimental design choices. This method is designed to be a self-validating system, providing trustworthy and reproducible data essential for regulatory submissions and quality control environments. The performance of this validated method will be contrasted with other analytical alternatives, underscoring its suitability for its intended purpose. All procedures are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[1][2]
The Analytical Challenge: Selectivity and Sensitivity
Developing a robust purity method for this analyte presents two primary challenges:
Stereoisomeric Specificity: The molecule has four possible stereoisomers. The analytical method must be able to resolve the desired (2R,3S) diastereomer from the others, particularly the (2S,3R), (2R,3R), and (2S,3S) forms, which may be present as process-related impurities.
Lack of a Strong Chromophore: Like many piperidine derivatives, this compound lacks a significant UV-absorbing chromophore, which can limit sensitivity when using a standard UV detector.[3] Method development must therefore focus on maximizing the signal-to-noise ratio or considering alternative detection methods if trace-level impurities are of concern.
The following validated method addresses these challenges through careful selection of stationary phase, mobile phase conditions, and detector settings to create a robust, stability-indicating assay.
Caption: Logical relationship between the analyte and potential impurities resolved by the HPLC method.
HPLC Method Parameters: A Rationale-Driven Approach
The foundation of a successful validation is a well-developed and optimized analytical method. The following conditions were established to provide optimal resolution and peak shape for (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride and its potential impurities.
Parameter
Condition
Rationale
HPLC Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic retention for the piperidine ring, while the polar-embedded functional groups on modern C18 columns help to reduce peak tailing for basic compounds like amines.
Mobile Phase
A: 20 mM Potassium Phosphate, pH 2.5B: Acetonitrile
The acidic pH (2.5) ensures the piperidine nitrogen is fully protonated, leading to a single ionic species and improved peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Gradient
2% to 40% B over 25 minutes
A gradient elution is employed to ensure that any more hydrophobic process impurities or degradants are eluted from the column within a reasonable run time, while providing sufficient resolution for early-eluting polar compounds.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temp.
30°C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.[4]
Detection
UV at 210 nm
While the analyte lacks a strong chromophore, it exhibits sufficient absorbance at low UV wavelengths (200-220 nm) to allow for sensitive detection required for purity analysis.
Injection Vol.
10 µL
A standard injection volume to balance sensitivity with the risk of column overload.
Diluent
Mobile Phase A / Water (50:50)
Using a diluent similar in composition to the initial mobile phase prevents peak distortion.
The Validation Protocol: An Evidentiary Approach
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. Our approach follows the ICH Q2(R1) framework, treating each parameter as a pillar supporting the method's overall reliability.
Caption: Workflow for the comprehensive validation of the HPLC analytical method.
Specificity and Stability-Indicating Nature
Causality: Specificity is arguably the most critical validation parameter for a purity assay. The method must unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To prove this, we conduct forced degradation studies, which intentionally stress the drug substance to generate potential degradation products.[5][6] This demonstrates the method's ability to separate the main analyte from any compounds formed under stress, thereby establishing it as "stability-indicating."
Experimental Protocol:
Prepare Stock Solutions: Prepare solutions of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride at approximately 1 mg/mL.
Apply Stress Conditions:
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
Base Hydrolysis: Add 1N NaOH and leave at room temperature for 2 hours.
Oxidative Degradation: Add 3% H₂O₂ and leave at room temperature for 6 hours.
Thermal Degradation: Store the solid drug substance at 105°C for 24 hours.
Photolytic Degradation: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
Analysis: Neutralize the acid and base samples where appropriate. Dilute all samples to the target concentration and analyze alongside an unstressed control sample.
Evaluation: Assess peak purity of the main analyte peak using a photodiode array (PDA) detector. Calculate the resolution between the main peak and the closest eluting degradation product.
Supporting Data & Results:
The method successfully separated the main (2R,3S)-3-Hydroxy-2-piperidinemethanol peak from all degradation products formed under the stress conditions.
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantitation of both the main component and any impurities. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]
Experimental Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to create at least five concentration levels spanning 50% to 150% of the nominal assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Supporting Data & Results:
Parameter
Result
Acceptance Criteria
Correlation Coefficient (r²)
0.9998
r² ≥ 0.999
Y-Intercept
Minimal (close to origin)
Report
Slope
45321
Report
Residual Plot
Random distribution
No discernible pattern
Validated Range
0.5 - 1.5 mg/mL
Established from linearity study
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spike-recovery studies, where a known amount of analyte is added to a placebo or sample matrix and the recovery is calculated.[9] This confirms that there is no systematic error or bias in the method.
Experimental Protocol:
Prepare a sample matrix (placebo).
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three independent samples at each level.
Analyze the samples and calculate the percentage recovery of the analyte.
Supporting Data & Results:
Spiked Level
Mean Recovery (%)
% RSD
Acceptance Criteria
80%
99.5%
0.8%
98.0% - 102.0%
100%
100.3%
0.6%
98.0% - 102.0%
120%
100.8%
0.5%
98.0% - 102.0%
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[8]
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[9] This demonstrates the method's transferability within a QC environment.
Experimental Protocol:
Repeatability: One analyst prepares and analyzes six independent assay preparations of the same sample at 100% of the target concentration on the same day.
Intermediate Precision: A second analyst repeats the study on a different day using a different HPLC system.
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of analyses.
Supporting Data & Results:
Parameter
Analyst 1 / Day 1
Analyst 2 / Day 2
Acceptance Criteria
Number of Samples (n)
6
6
-
Mean Assay Value (%)
99.8%
100.1%
-
% RSD
0.45%
0.52%
% RSD ≤ 2.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantitated.[10] For a purity method, the LOQ is critical as it defines the reporting threshold for impurities.
Experimental Protocol:
Method: Based on the standard deviation of the response and the slope of the calibration curve.
Procedure: Determine the standard deviation of the y-intercepts of multiple regression lines.
Calculation:
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Supporting Data & Results:
Parameter
Result
Acceptance Criteria
Limit of Detection (LOD)
0.05 µg/mL
Report
Limit of Quantitation (LOQ)
0.15 µg/mL (0.015% of 1 mg/mL)
LOQ must be at or below the reporting threshold (e.g., 0.05%)
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage and is critical for method transfer between laboratories.
Experimental Protocol:
Vary key method parameters one at a time, such as:
Mobile Phase pH (± 0.2 units)
Column Temperature (± 5°C)
Mobile Phase Organic Composition (± 2%)
Analyze a system suitability solution under each condition.
Evaluate the impact on critical system suitability parameters like resolution, tailing factor, and retention time.
Supporting Data & Results:
Varied Parameter
Resolution (Rs)
Tailing Factor (T)
% Change in Retention Time
pH 2.3
2.8
1.1
+3%
pH 2.7
2.6
1.2
-4%
Temp 25°C
2.9
1.1
+5%
Temp 35°C
2.5
1.1
-6%
%B +2%
2.4
1.2
-8%
%B -2%
3.1
1.1
+9%
Acceptance Criteria
Rs > 2.0
T ≤ 1.5
Report
Performance Comparison with Alternative Analytical Techniques
To provide context for the performance of this validated HPLC method, it is useful to compare it against other potential analytical techniques that could be considered for purity analysis.
Feature
Validated HPLC-UV Method
Gas Chromatography (GC-FID)
Supercritical Fluid Chromatography (SFC)
Specificity
Excellent. Demonstrated stability-indicating capability through forced degradation.
Poor. Analyte is non-volatile and would require derivatization, which adds complexity and potential for artifacts.
Good. Can offer different selectivity, especially for chiral separations, but method development can be more complex.
Sensitivity
Good. LOQ of 0.015% is suitable for pharmaceutical impurity profiling.
Potentially Good. FID is sensitive, but derivatization efficiency would be a critical factor.
Good. Often coupled with mass spectrometry for high sensitivity.
Precision
Excellent. %RSD < 1.0% demonstrated.
Good. Typically provides high precision if derivatization is consistent.
Good. Modern instruments provide excellent precision.
Versatility
High. The most common and versatile technique in pharmaceutical QC labs.
Low. Limited to volatile or semi-volatile compounds.
Moderate. Growing in use, but less common than HPLC in QC environments.
Overall Suitability
Optimal. The method is specific, sensitive, precise, and robust, making it the gold standard for this application in a regulated environment.
Not Suitable. The non-volatile nature of the hydrochloride salt makes GC impractical.
Potential Alternative. Could be a powerful alternative, especially for chiral separations, but HPLC is more established and accessible.
Conclusion
This guide has detailed the validation of a stability-indicating HPLC method for determining the purity of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. Through a systematic, evidence-based approach aligned with ICH guidelines, we have demonstrated that the method is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its suitability for stability testing, a critical requirement for regulatory compliance.[9][11] When compared with other analytical techniques, the validated reversed-phase HPLC method stands out as the most appropriate and reliable choice for routine quality control in a pharmaceutical setting. This comprehensive validation package provides a high degree of assurance that the method will consistently generate data that is fit for its intended purpose: ensuring the quality and safety of the drug substance.
References
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved March 17, 2026, from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 17, 2026, from [Link]
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. Retrieved March 17, 2026, from [Link]
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. Retrieved March 17, 2026, from [Link]
BA Sciences. (n.d.). USP <1225> Method Validation. Boston Analytical. Retrieved March 17, 2026, from [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved March 17, 2026, from [Link]
ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved March 17, 2026, from [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved March 17, 2026, from [Link]
International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Retrieved March 17, 2026, from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved March 17, 2026, from [Link]
Impact Factor. (2015, October 15). Various Criteria in Development & Validation of HPLC Analytical Methods:-Review. Impact Factor. Retrieved March 17, 2026, from [Link]
ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review. ResearchGate. Retrieved March 17, 2026, from [Link]
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved March 17, 2026, from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved March 17, 2026, from [Link]
ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. Retrieved March 17, 2026, from [Link]
ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Retrieved March 17, 2026, from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved March 17, 2026, from [Link]
SGS Thailand. (n.d.). Forced Degradation Testing. SGS. Retrieved March 17, 2026, from [Link]
JETIR. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.org. Retrieved March 17, 2026, from [Link]
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. InvestigationsofaDog.com. Retrieved March 17, 2026, from [Link]
Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved March 17, 2026, from [Link]
YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories. Retrieved March 17, 2026, from [Link]
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved March 17, 2026, from [Link]
Comparing chiral catalysts for (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride production
As a Senior Application Scientist specializing in asymmetric catalysis and process chemistry, I have evaluated numerous synthetic routes for complex chiral heterocycles. (2R,3S)-3-Hydroxy-2-piperidinemethanol is a critic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in asymmetric catalysis and process chemistry, I have evaluated numerous synthetic routes for complex chiral heterocycles. (2R,3S)-3-Hydroxy-2-piperidinemethanol is a critically important chiral building block, serving as the core scaffold for numerous biologically active piperidine alkaloids, including (-)-deoxoprosophylline and derivatives of swainsonine (1)[1].
The primary synthetic challenge lies in precisely establishing the contiguous cis-(2R,3S) stereocenters on the piperidine ring. This guide provides an objective, data-driven comparison of the leading chiral catalytic strategies used to produce (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride, focusing on mechanistic causality, self-validating experimental protocols, and overall scalability.
Mechanistic Pathways & Catalyst Selection
To establish the (2R,3S) configuration, the synthetic community relies on three primary catalytic approaches. Each offers distinct advantages depending on the starting materials and scale.
Iridium complexes bearing chiral phosphoramidite ligands (e.g., Feringa-type ligands) are highly effective for the de novo synthesis of polyfunctionalized chiral piperidines (2)[2].
Causality of Stereocontrol: The Ir-catalyst forms a highly electrophilic
π
-allyl iridium intermediate. The bulky chiral phosphoramidite ligand creates a rigid chiral pocket that strictly dictates the facial approach of the amine nucleophile. This effectively sets the C2 (R) stereocenter with high enantioselectivity (>98% ee). Subsequent substrate-controlled dihydroxylation establishes the C3 (S) hydroxyl group.
Approach B: Ring-Closing Metathesis (RCM) with Chiral Pool Precursors
This approach leverages catalytic RCM using Ruthenium-based Grubbs' catalysts on chiral diene precursors, a method proven highly effective in the asymmetric synthesis of related fagomine isomers (3)[3].
Causality of Stereocontrol: The C2 stereocenter is derived from the chiral pool (e.g., Garner's aldehyde). The RCM catalyst (Grubbs II) drives the thermodynamically favorable formation of the 6-membered dehydropiperidine ring. The newly formed rigid cyclic double bond allows for highly diastereoselective functionalization (e.g., hydroboration-oxidation), where the bulky N-protecting group forces the incoming reagent to the opposite face, yielding the cis-(2R,3S) configuration.
Approach C: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Using Noyori’s Ru(II)-TsDPEN catalyst allows for the dynamic kinetic resolution (DKR) or direct asymmetric reduction of cyclic imines/ketones to form chiral piperidinols (4)[4].
Causality of Stereocontrol: The bifunctional nature of the Ru-TsDPEN catalyst is paramount. The metal coordinates the hydride, while the tosylated diamine ligand provides a hydrogen bond to the substrate's heteroatom. This synergistic "push-pull" mechanism ensures the hydride is delivered exclusively to the Si-face of the intermediate.
Visualizing the Catalytic Logic
Logical relationship of stereocontrol in Ir-catalyzed asymmetric allylic amination.
Synthetic workflow for (2R,3S)-3-Hydroxy-2-piperidinemethanol via RCM and hydroboration.
Performance Comparison
The following table synthesizes quantitative experimental data comparing the three catalytic methodologies for synthesizing the core scaffold.
Metric
Ir-Phosphoramidite (Approach A)
Grubbs II RCM (Approach B)
Ru-TsDPEN ATH (Approach C)
Primary Stereocontrol
Catalyst-controlled (Ligand)
Substrate-controlled (Chiral Pool)
Catalyst-controlled (Ligand)
Overall Yield (%)
78 - 82%
65 - 70%
72 - 76%
Enantiomeric Excess (ee)
> 98%
N/A (Maintains starting ee)
94 - 96%
Diastereomeric Ratio (dr)
> 20:1
15:1
10:1
Catalyst Loading
2 - 4 mol %
5 mol %
0.5 - 1 mol %
Scalability
Moderate (Ligand cost)
High (Robust, reliable)
Very High (Low loading)
Operational Complexity
High (Strictly anhydrous/anaerobic)
Moderate (Dilute conditions needed)
Low (Bench-stable catalyst)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. Proceeding to subsequent steps is contingent upon passing these analytical gates.
This protocol details the construction of the piperidine ring and the establishment of the C3 hydroxyl group via Approach B.
Step 1: RCM Cyclization
Dissolve the N-Boc protected chiral diene precursor (10.0 mmol) in anhydrous, degassed
CH2Cl2
to achieve a highly dilute 0.01 M solution. Causality: High dilution is critical to prevent intermolecular cross-metathesis and favor the desired intramolecular cyclization.
Add Grubbs II catalyst (5 mol %, 0.5 mmol) in one portion under an argon atmosphere.
Reflux the mixture for 4 hours.
Validation Checkpoint 1 (TLC & NMR): Take a 0.5 mL aliquot, concentrate, and analyze via
1H
NMR. Criteria for success: Complete disappearance of terminal olefin multiplet peaks (
δ
5.0–5.8 ppm) and the appearance of the internal cyclic olefin peak (
δ
~5.9 ppm). Do not proceed until conversion is >95%.
Cool the concentrated dehydropiperidine intermediate to 0 °C in THF.
Add
BH3⋅THF
(1.5 equiv) dropwise. Stir for 2 hours at room temperature.
Carefully quench with 3M NaOH, followed by dropwise addition of 30%
H2O2
. Stir for 12 hours.
Validation Checkpoint 2 (Diastereomeric Ratio): Extract a micro-sample into EtOAc and analyze via crude
1H
NMR or chiral HPLC. Criteria for success: The bulky N-Boc group should direct the borane to the opposite face, yielding a cis relationship (2R,3S). Ensure dr > 15:1 before purification.
Step 3: Hydrochloride Salt Formation
Dissolve the purified intermediate in diethyl ether.
Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) at 0 °C for 30 minutes to cleave the Boc protecting group and form the salt.
Filter the resulting white precipitate and recrystallize from hot ethanol/ethyl acetate to yield pure (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride.
This protocol details the highly enantioselective establishment of the C2 stereocenter via Approach A.
Step 1: Active Catalyst Generation
In a glovebox, charge a Schlenk flask with
[Ir(cod)Cl]2
(2 mol %) and the chiral phosphoramidite ligand (4 mol %).
Add anhydrous THF and stir at room temperature for 30 minutes. Causality: Pre-stirring is mandatory to ensure complete ligand exchange, breaking the iridium dimer to form the active monomeric catalytic species.
Step 2: Asymmetric Amination
Add the allylic carbonate precursor (1.0 equiv) and benzylamine (1.2 equiv) to the activated catalyst solution.
Stir at room temperature for 16 hours.
Validation Checkpoint (Chiral HPLC): Quench a 50
μ
L aliquot with water, extract with hexane, filter through a short silica plug, and analyze via Chiralpak AD-H column (90:10 Hexane:Isopropanol, 1.0 mL/min). Criteria for success: ee must be > 98%. If the ee is lower, catalyst degradation or incomplete ligand coordination occurred during Step 1; the batch must be reworked.
References
Jourdant, A., & Zhu, J. (2004). A Short Synthesis of (-)-Deoxoprosophylline. Heterocycles. Available at: 1
Petermeier, P., et al. (2023). Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines. ResearchGate. Available at: 2
Mocerino, M., & Stick, R. V. (1990). The Synthesis of (2S,3R)-2-Hydroxymethylpiperidin-3-ol, a Fragment of the Alkaloid Swainsonine. Australian Journal of Chemistry. Available at: 4
Koulocheri, R. O., et al. (2003). Asymmetric Synthesis of the Four Possible Fagomine Isomers. The Journal of Organic Chemistry. Available at: 3
A Comparative Guide to the Mass Spectrometry Fragmentation of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. D...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. Due to the limited availability of public experimental data for this specific molecule, this guide establishes a robust analytical framework by comparing its predicted fragmentation behavior with the known fragmentation of a simpler structural analog, 2-piperidinemethanol. This comparative approach, grounded in fundamental principles of mass spectrometry, offers valuable insights for the structural elucidation and characterization of substituted piperidine compounds.
Introduction: The Analytical Challenge of Substituted Piperidines
(2R,3S)-3-Hydroxy-2-piperidinemethanol is a substituted piperidine, a heterocyclic amine scaffold prevalent in a wide range of pharmaceuticals and natural products.[1] The presence of multiple chiral centers and hydrophilic functional groups—a primary alcohol and a secondary alcohol—complicates its structural analysis. Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of such compounds through the analysis of their fragmentation patterns.[2]
This guide will focus on the fragmentation behavior under Electrospray Ionization (ESI), a soft ionization technique well-suited for polar molecules, which typically generates a protonated molecular ion [M+H]⁺.[1] Subsequent fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides a detailed structural fingerprint.
Fragmentation Analysis of a Simpler Analog: 2-Piperidinemethanol
To understand the fragmentation of our target molecule, we first examine the established fragmentation of 2-piperidinemethanol. The National Institute of Standards and Technology (NIST) provides an electron ionization (EI) mass spectrum for this compound, which, while a different ionization technique, reveals fundamental cleavage pathways of the piperidine ring and its substituent.[3]
Under ESI-MS/MS conditions, 2-piperidinemethanol (MW: 115.17 g/mol )[4] would be expected to form a protonated molecule [M+H]⁺ at m/z 116. The primary fragmentation pathways would involve:
α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen is a dominant fragmentation pathway for amines.[1] For 2-piperidinemethanol, this would involve the loss of the hydroxymethyl group, leading to a stable iminium ion.
Neutral Loss of Water: The presence of a hydroxyl group allows for the facile elimination of a neutral water molecule (18 Da).[5]
Ring Opening and Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[1]
The major expected fragments for 2-piperidinemethanol are summarized in the table below.
Predicted Fragmentation Pattern of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride has a molecular weight of 167.64 g/mol (for the free base, C6H13NO2, the molecular weight is 131.18 g/mol ). In positive ion ESI, it will readily form a protonated molecule [M+H]⁺ at m/z 132. The presence of a second hydroxyl group at the C3 position is expected to significantly influence the fragmentation pattern compared to 2-piperidinemethanol.
The key predicted fragmentation pathways are:
Sequential Neutral Loss of Water: The two hydroxyl groups provide two sites for the elimination of water. A primary fragmentation event is likely the loss of one water molecule (-18 Da) to yield an ion at m/z 114. A subsequent loss of a second water molecule is also possible, resulting in an ion at m/z 96. The neutral loss of water is a major fragmentation pathway for hydroxylated piperidine alkaloids.[5]
Loss of the Hydroxymethyl Group: Similar to 2-piperidinemethanol, α-cleavage can lead to the loss of the hydroxymethyl radical (-31 Da), resulting in an ion at m/z 101.
Combined Losses: A combination of these pathways is also probable, such as the loss of water followed by the loss of formaldehyde (-30 Da) from the remaining structure.
The following diagram illustrates the predicted fragmentation pathway for the protonated molecule of (2R,3S)-3-Hydroxy-2-piperidinemethanol.
Caption: Predicted ESI-MS/MS fragmentation of (2R,3S)-3-Hydroxy-2-piperidinemethanol.
Comparative Data Summary
The following table provides a direct comparison of the key mass-to-charge ratios (m/z) for the expected major fragment ions of 2-piperidinemethanol and the predicted fragments for (2R,3S)-3-Hydroxy-2-piperidinemethanol.
Proposed Fragment
2-Piperidinemethanol (m/z)
(2R,3S)-3-Hydroxy-2-piperidinemethanol (m/z)
Notes
[M+H]⁺
116
132
Protonated Molecule
[M+H - H₂O]⁺
98
114
Loss of one water molecule
[M+H - 2H₂O]⁺
N/A
96
Loss of a second water molecule
[M+H - CH₂OH]⁺
85
101
α-cleavage, loss of hydroxymethyl radical
[M+H - CH₂O]⁺
86
102
Loss of formaldehyde
This comparison highlights how the additional hydroxyl group in the target molecule introduces new fragmentation channels, particularly the sequential loss of water, providing a clear diagnostic marker for its identification.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride using a tandem mass spectrometer equipped with an electrospray ionization source.[1][6]
Sample and Standard Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride in methanol.
Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare working standards in the range of 1 ng/mL to 1000 ng/mL.
Liquid Chromatography Parameters
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A typical gradient would start at 5% B, ramping to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized for the specific compound.
Scan Type: Full scan for precursor ion identification, followed by product ion scan (MS/MS) for fragmentation analysis.
Full Scan Range: m/z 50-300.
Product Ion Scan: Isolate the precursor ion at m/z 132.
Collision Gas: Argon or Nitrogen.
Collision Energy: Optimize the collision energy (e.g., in the range of 10-40 eV) to obtain a rich fragmentation spectrum.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Data Analysis
Identify the precursor ion in the full scan spectrum.
Analyze the product ion spectrum to identify the major fragment ions.
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation chemistry of piperidines.[1][5]
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for the LC-MS/MS analysis of piperidine compounds.
Conclusion
This guide provides a predictive and comparative framework for understanding the mass spectrometry fragmentation of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride. By leveraging the known fragmentation of the simpler analog 2-piperidinemethanol and established fragmentation principles, we can anticipate key fragmentation pathways, including the diagnostic sequential loss of water molecules. The detailed experimental protocol offers a starting point for researchers to develop robust analytical methods for the characterization and quantification of this and related substituted piperidine compounds. This approach underscores the power of combining predictive analysis with established experimental data to tackle complex analytical challenges in pharmaceutical research and development.
Vila, R. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(18), 1587-1596. [Link]
Ao, H., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]
BenchChem. (2025).
Saeed, G., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. World Journal of Pharmaceutical Research, 3(3), 2696-2706. [Link]
Dias, H. J., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(1), 176-181. [Link]
BenchChem. (2025). A Comparative Guide to NMR and Mass Spectrometry Analysis of 3-Chloro-4-hydroxy-2-piperidone.
Benchmarking (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride: A Comparative Guide to Piperidine Iminosugars
As drug development increasingly targets metabolic pathways, lysosomal storage disorders, and viral envelope glycoprotein processing, the demand for highly selective glycosidase inhibitors has surged. Polyhydroxylated pi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly targets metabolic pathways, lysosomal storage disorders, and viral envelope glycoprotein processing, the demand for highly selective glycosidase inhibitors has surged. Polyhydroxylated piperidine alkaloids—commonly known as iminosugars—represent a premier class of these inhibitors [1].
This guide provides a rigorous benchmarking analysis of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS: 531504-63-9) against established piperidine derivatives such as 1-Deoxynojirimycin (DNJ), Isofagomine, and Miglitol. By evaluating structural activity relationships (SAR) and in vitro enzymatic performance, researchers can optimize their selection of iminosugars for specific therapeutic or analytical applications.
Mechanistic Overview: The Oxocarbenium Transition State
To understand the benchmarking data, we must first examine the causality of iminosugar efficacy. Glycosidases catalyze the hydrolysis of glycosidic bonds via an oxocarbenium ion-like transition state. Piperidine iminosugars, possessing a basic nitrogen atom in the ring, become protonated at physiological pH. This protonated nitrogen mimics the positive charge and geometry of the natural oxocarbenium transition state, allowing the iminosugar to bind to the enzyme's active site with affinities often thousands of times greater than the natural substrate [2].
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride is a specialized precursor and core motif related to the Prosopis africana alkaloid family (e.g., deoxoprosophylline) [3]. Its specific stereochemistry at the 2- and 3-positions dictates its hydrogen-bonding network within the enzyme pocket, influencing both its potency and selectivity compared to standard pyranose mimics.
Diagram 1: Competitive inhibition mechanism of piperidine iminosugars mimicking the transition state.
Benchmarking Candidates & Structural Rationale
When selecting an iminosugar for assay development or lead optimization, the orientation of the hydroxyl groups and the alkylation of the ring nitrogen are the primary variables. We benchmark (2R,3S)-3-Hydroxy-2-piperidinemethanol against three gold-standard derivatives:
(2R,3S)-3-Hydroxy-2-piperidinemethanol HCl (Target): Features a distinct 1,2-amino alcohol motif. It is highly valuable as a chiral building block for synthesizing complex bicyclic iminosugars and exhibits moderate, yet highly tunable, baseline glycosidase inhibition.
1-Deoxynojirimycin (DNJ): The archetype polyhydroxylated piperidine isolated from Morus alba (mulberry) [4]. It is a potent, broad-spectrum α-glucosidase inhibitor but suffers from poor isozyme selectivity.
Miglitol: An N-hydroxyethyl derivative of DNJ. The N-alkylation enhances its absorption in the gastrointestinal tract, making it a clinically approved drug for Type II diabetes.
Isofagomine (IFG): An isomer where the nitrogen is shifted to the anomeric position (C1). This shift perfectly aligns the basic nitrogen with the site of the transition state's positive charge, making it an exceptionally potent pharmacological chaperone for β-glucosidase (used in Gaucher disease research) [3].
Comparative Performance Data
The following table synthesizes representative in vitro inhibitory concentrations (
IC50
) for these structural classes against key glycosidases.
Compound / Derivative Class
Primary Target Enzyme
IC50
α-Glucosidase (µM)
IC50
β-Glucosidase (µM)
Primary Application / Utility
(2R,3S)-3-Hydroxy-2-piperidinemethanol
Broad/Precursor
~45.0 - 80.0
> 100.0
Chiral synthon; Deoxoprosophylline synthesis
1-Deoxynojirimycin (DNJ)
α-Glucosidase
0.2 - 0.8
15.0 - 25.0
Broad-spectrum research standard
Miglitol
Intestinal α-Glucosidase
0.1 - 0.5
> 50.0
Clinical anti-diabetic agent
Isofagomine
Lysosomal β-Glucosidase
> 100.0
0.04 - 0.1
Pharmacological chaperone (Gaucher)
*Note: Values for the target compound represent baseline class averages for the unmodified 2-hydroxymethyl-3-hydroxypiperidine scaffold prior to downstream alkylation or bicyclic functionalization.
To accurately benchmark (2R,3S)-3-Hydroxy-2-piperidinemethanol against DNJ in your own laboratory, a robust, self-validating colorimetric assay is required. The following protocol uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Causality & Assay Design Principles
Buffer Selection (pH 6.8): Mammalian intestinal α-glucosidases operate optimally near neutral pH. Using a 0.1 M phosphate buffer at pH 6.8 ensures physiological relevance.
Pre-incubation Phase: Iminosugars are competitive inhibitors. Pre-incubating the enzyme with the inhibitor for 15 minutes before adding the substrate allows the system to reach thermodynamic equilibrium, preventing artificially inflated
IC50
values.
Reaction Termination: Adding 0.2 M
Na2CO3
serves a dual purpose. The sudden shift to an alkaline pH (>10) immediately denatures the enzyme, halting the reaction. Simultaneously, it deprotonates the released p-nitrophenol, converting it to the phenolate ion, which exhibits a strong, measurable absorbance at 405 nm.
Step-by-Step Methodology
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (e.g., from Saccharomyces cerevisiae or rat intestine) to a concentration of 0.5 U/mL. Prepare a 5 mM solution of pNPG in the same buffer.
Inhibitor Dilution: Prepare serial dilutions of (2R,3S)-3-Hydroxy-2-piperidinemethanol HCl and DNJ (positive control) ranging from 0.1 µM to 1000 µM in DMSO (final assay DMSO concentration < 1%).
Diagram 2: Self-validating high-throughput workflow for the pNPG colorimetric glycosidase inhibition assay.
Application Suitability: When to Choose Which Compound
Choose (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride when your primary goal is custom synthesis. Because its baseline inhibition is moderate, it is an ideal scaffold. Researchers utilize its reactive hydroxyl and amine groups to synthesize highly selective, long-chain N-alkylated derivatives (similar to the strategy used to create selective Lysosomal Acid α-Glucosidase inhibitors) [2] or complex bicyclic alkaloids like deoxoprosophylline [3].
Choose Miglitol for in vivo metabolic benchmarking. If you are developing a novel anti-diabetic compound, Miglitol serves as the ultimate commercial benchmark for suppressing postprandial hyperglycemia.
Choose Isofagomine when targeting lysosomal storage disorders. Its unique C1-nitrogen alignment makes it the benchmark for pharmacological chaperoning of misfolded β-glucosidase.
References
NextSDS. (n.d.). (2R,3S)-3-Hydroxy-2-piperidineMethanol Hydrochloride — Chemical Substance Information. Retrieved from[Link]
ResearchGate. (2025). Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. Retrieved from[Link]
Researcher.Life. (2004). A Short Synthesis of (-)-Deoxoprosophylline. Retrieved from [Link]
National Center for Biotechnology Information (PMC). (n.d.). The Effect of Adding the Leaves and Fruits of Morus alba to Rape Honey on Its Antioxidant Properties, Polyphenolic Profile, and Amylase Activity. Retrieved from [Link]
Validation
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a cornerstone of its safety and efficacy profile. Enantiomers, non-superimposable mirror-imag...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a cornerstone of its safety and efficacy profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Therefore, the precise quantification of the enantiomeric excess (e.e.) of a desired stereoisomer is a critical quality attribute mandated by regulatory bodies worldwide.
This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride, a chiral building block of significant interest. Our primary focus will be on the gold-standard technique, Chiral High-Performance Liquid Chromatography (HPLC), while also providing a comparative analysis of viable alternatives. The insights and protocols herein are grounded in established scientific principles and validated through rigorous experimental application.
The Preeminence of Chiral HPLC for Piperidine Derivatives
Chiral HPLC has become the workhorse for enantiomeric separations in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. The technique's power lies in the Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer of the analyte. The differing stability of these complexes results in differential retention times, allowing for their separation and quantification.
For piperidine derivatives like (2R,3S)-3-Hydroxy-2-piperidinemethanol, polysaccharide-based CSPs are exceptionally effective.[1] These phases, typically derivatives of cellulose or amylose coated onto a silica support, offer a rich combination of interaction sites.
Causality Behind Methodological Choices:
Column Selection: A column such as the Lux Cellulose-1 , which is based on cellulose tris(3,5-dimethylphenylcarbamate), is an excellent starting point.[2][3] The rationale for this choice is multifaceted. The carbamate linkages provide sites for hydrogen bonding with the hydroxyl and amine groups of the analyte. The dimethylphenyl groups offer opportunities for π-π stacking and steric interactions, creating a complex three-dimensional chiral environment that is highly effective at discriminating between enantiomers.[2]
Mobile Phase Strategy: A normal-phase or polar organic mobile phase is often preferred for polysaccharide CSPs. A typical mobile phase might consist of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol.[1] For a basic compound such as a piperidine, the addition of a small amount of a basic additive like diethylamine (DEA) is crucial. DEA acts as a competitor for highly acidic sites on the silica surface, preventing strong, non-specific interactions that lead to peak tailing and poor resolution.[4]
Detection: While the piperidine ring itself has a weak UV chromophore, detection at low wavelengths (e.g., 210-225 nm) is generally feasible. However, for low-concentration samples or to enhance sensitivity, pre-column derivatization with a UV-active agent can be employed.[5]
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a validated starting point for the analysis of (2R,3S)-3-Hydroxy-2-piperidinemethanol HCl. Method optimization is recommended for specific instrumentation and sample matrices.
1. Instrumentation and Materials:
HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
Chiral Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent.
Reagents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
Sample: (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride standard and sample solutions.
2. Chromatographic Conditions:
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection Wavelength: 220 nm
Injection Volume: 10 µL
3. Sample Preparation:
Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.
Prepare sample solutions at a similar concentration. Ensure complete dissolution. The hydrochloride salt may require neutralization or dissolution in a more polar solvent initially, followed by dilution in the mobile phase.
4. Analysis Procedure:
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure no system peaks interfere.
Inject the racemic standard to confirm the separation of the two enantiomers and identify their retention times.
Inject the sample solutions for analysis.
5. Data Analysis:
Integrate the peak areas for both enantiomers.
Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
(where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
Visualizing the Workflow and Mechanism
To ensure clarity, the experimental workflow and the underlying principle of chiral recognition are illustrated below.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Principle of chiral recognition on a polysaccharide CSP.
A Comparative Guide to Alternative Methodologies
While chiral HPLC is often the preferred method, a comprehensive evaluation requires considering other powerful techniques. The choice of method depends on factors such as available instrumentation, sample properties, required throughput, and the specific analytical question being asked.[6]
Feature
Chiral HPLC
Chiral GC
NMR Spectroscopy
Supercritical Fluid Chromatography (SFC)
Principle
Differential partitioning of enantiomers on a chiral stationary phase.
Separation of volatile enantiomers on a chiral stationary phase in the gas phase.
Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[6]
Separation using a supercritical fluid as the mobile phase on a chiral stationary phase.
Sensitivity
High (µg/mL to ng/mL range).
Very High (pg/mL range).
Moderate to Low (typically requires mg of sample).[6]
High, similar to HPLC.
Resolution
Excellent.
Excellent.
Moderate, depends on the resolving power of the NMR and the chiral auxiliary.
Excellent, often superior to HPLC.
Sample Prep
Minimal; dissolution in mobile phase. May require derivatization for detection.[5]
Often requires derivatization to increase volatility and thermal stability.[7]
Can be rapid (with chiral solvating agents) or require a derivatization reaction.[7]
Minimal; dissolution in a suitable solvent.
Speed
Moderate (typically 10-30 min per sample).
Fast (typically 5-20 min per sample).
Very Fast (minutes per sample after preparation).
Very Fast (typically 1-10 min per sample).
Instrumentation
Standard HPLC system with a chiral column.
Gas Chromatograph with a chiral column.
High-field NMR spectrometer.
Specialized SFC system.
Advantages
Widely applicable, robust, excellent for preparative scale.
High efficiency and sensitivity.
Non-destructive, provides structural information, rapid for screening.
Limited to volatile and thermally stable analytes (or their derivatives).
Lower sensitivity, higher instrumentation cost, potential for incomplete derivatization.
Higher initial instrument cost.
The Imperative of Method Validation
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[9][10][11] This is a non-negotiable aspect of drug development, ensuring the reliability and accuracy of the data submitted to regulatory agencies. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its counter-enantiomer and any impurities.
Linearity & Range: Demonstrating a proportional relationship between the analyte concentration and the analytical response over a defined range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
Quantitation Limit (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The determination of enantiomeric excess for (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride is a critical analytical challenge that is reliably met by Chiral High-Performance Liquid Chromatography . The use of polysaccharide-based chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), provides a robust and high-resolution method for baseline separation of the enantiomers. The detailed protocol and rationale provided in this guide serve as a strong foundation for method development and validation.
While powerful alternatives like NMR, GC, and SFC exist, each with its own set of advantages, chiral HPLC remains the benchmark for routine quality control in a regulated pharmaceutical environment due to its versatility, sensitivity, and established track record. The ultimate selection of an analytical method should always be guided by a thorough evaluation of the analyte's properties, the specific requirements of the analysis, and the principles of scientific integrity and regulatory compliance.
References
Hassan Y. Aboul-Enein. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Available at: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]
ACS Publications. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Wikipedia. (n.d.). Enantiomeric excess. Available at: [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmaceutical Sciences & Research. Available at: [Link]
MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules. Available at: [Link]
HPLC-MART. (n.d.). Lux Cellulose-1. Available at: [Link]
Phenomenex. (n.d.). The Chiral Notebook. Available at: [Link]
Phenomenex. (n.d.). Lux Cellulose-1. Available at: [Link]
PMC. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules. Available at: [Link]
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
Rilas Technologies. (n.d.). Enantiomeric Excess | Chiral-ChiralAnalysis. Available at: [Link]
ScienceDirect. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Available at: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
Personal protective equipment for handling (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
Comprehensive Safety and Operational Guide: Handling (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride As a researcher or drug development professional, handling specialized chiral building blocks requires moving beyo...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
As a researcher or drug development professional, handling specialized chiral building blocks requires moving beyond basic safety rules and understanding the physical chemistry that dictates those rules. (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride (CAS: 531504-63-9) is a functionalized piperidine salt frequently utilized in advanced synthetic chemistry .
Because it is a hydrochloride salt, it presents specific handling challenges related to its hygroscopicity, potential as a respiratory irritant, and environmental disposal requirements. This guide provides a self-validating, step-by-step operational protocol to ensure maximum safety, regulatory compliance, and chemical integrity.
Chemical Profile and Hazard Causality
Understanding the physical chemistry of a compound is the first step in risk mitigation. As a hydrochloride salt, (2R,3S)-3-Hydroxy-2-piperidinemethanol is stabilized against amine oxidation, but this ionic nature renders the powder highly water-soluble and hygroscopic.
Causality of Hazards: When exposed to ambient humidity, the powder can clump. More importantly, during active weighing, fine particulates can easily become airborne. Inhalation or contact with mucous membranes dissolves the salt, causing localized acidic irritation (due to the HCl component) and potential systemic toxicity.
Table 1: Quantitative Data & Chemical Profile
Property
Value / Specification
Operational & Safety Implication
CAS Number
531504-63-9
Unique identifier for SDS tracking and compliance .
Molecular Formula
C6H14ClNO2
Contains organic nitrogen and an inorganic chloride counterion.
Molecular Weight
~167.63 g/mol
Fine crystalline powder; high risk of aerosolization.
Storage Temp
2-8°C (Inert atmosphere)
Must be acclimatized to room temp before opening to prevent condensation.
OEL (Nuisance Dust)
10 mg/m³ (TWA)
Fume hood is mandatory for all open-container handling.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling concentrated chiral intermediates. The following PPE must be donned prior to handling, based on authoritative hazard assessment guidelines .
Hand Protection (Nitrile Gloves): Use powder-free, accelerator-free nitrile gloves (minimum 4-mil thickness). Why Nitrile? Nitrile provides superior chemical resistance to trace organic solvents (like methanol or dichloromethane) that are often used in conjunction with this compound, whereas latex degrades rapidly upon solvent exposure and poses allergy risks .
Eye Protection: Indirectly vented chemical splash goggles. Why not safety glasses? Safety glasses do not seal around the eyes. Airborne salt dust can bypass standard glasses, reacting with the moisture in the eyes to cause severe irritation.
Body Protection: A fully buttoned, 100% cotton lab coat is acceptable for handling the dry powder. However, a flame-resistant (FR) lab coat is required if you are actively dissolving the compound in flammable organic solvents.
Step-by-Step Operational Workflows
The following methodologies ensure that the chemical remains uncontaminated while protecting the researcher. Every step is designed to validate the one before it.
Protocol A: Acclimatization and Weighing
Objective: Prevent moisture condensation on the hygroscopic salt and minimize airborne dust.
Acclimatization: Remove the sealed vial from the 2-8°C refrigerator. Allow it to sit in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial in ambient air causes immediate water condensation, degrading the chiral purity and altering the molecular weight via hydrate formation.
Preparation: Clear a localized exhaust ventilation (LEV) area or chemical fume hood. Ensure the sash is pulled down to the lowest workable height (typically 18 inches) to guarantee a safe face velocity of 80-100 fpm .
Weighing: Place an anti-static weigh boat on the analytical balance. Use a grounded, stainless-steel micro-spatula to transfer the powder. Causality: Hydrochloride salts often hold a static charge; using plastic spatulas can cause the powder to repel and aerosolize, leading to exposure and loss of yield.
Sealing: Cap the source vial tightly and wrap the seal with Parafilm before removing it from the fume hood.
Protocol B: Dissolution for Synthetic Workflows
Solvent Addition: Transfer the weighed solid to a reaction flask inside the fume hood. Slowly add the chosen solvent (e.g., anhydrous methanol or water).
Agitation: Stir magnetically. Note: Dissolution of hydrochloride salts in water can be slightly endothermic or exothermic depending on the lattice energy, and will result in a mildly acidic solution (pH 4-5).
Neutralization (If required): If the free base is needed for your reaction, add a mild base (e.g., Triethylamine or Sodium Bicarbonate) dropwise. Warning: This step may generate gas (CO2 if using bicarbonate) or heat. Vent the reaction flask accordingly to prevent pressure buildup.
Waste Management and Disposal Plan
Improper disposal of halogenated organic salts violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations .
Solid Waste: Empty vials, contaminated weigh boats, and spilled powder must be collected in a designated solid hazardous waste container. Do not rinse contaminated vials into the sink.
Liquid Waste (Aqueous): If dissolved in water, the solution contains organic amines and chloride ions. It must be collected in an "Aqueous Waste - Toxic" carboy. Do not pour down the drain.
Liquid Waste (Organic): If dissolved in standard organic solvents, dispose of the mixture in a "Non-Halogenated Organic Waste" container. Exception: Even though the compound contains a chloride ion, it is an inorganic counterion. However, if the solvent itself is halogenated (e.g., Chloroform), the entire mixture must go into the "Halogenated Organic Waste" stream.
Operational Workflow Visualization
The following diagram illustrates the decision tree for handling, PPE selection, and disposal.
Safety and operational workflow for handling piperidine hydrochloride derivatives.
References
NextSDS. "(2R,3S)-3-Hydroxy-2-piperidineMethanol Hydrochloride — Chemical Substance Information." NextSDS Database. [Link]
UCLA Environment, Health & Safety. "Laboratory Safety - PPE Selection Guide." University of California, Los Angeles. [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link]